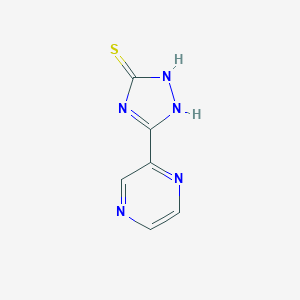
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and pyrazine rings. This compound is known for its versatile chemical properties and has been studied for various applications in chemistry, biology, and industry. The presence of the thiol group in the triazole ring and the pyrazinyl substitution makes it a unique compound with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1H-1,2,4-triazole-3-thiol with pyrazine derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a pyrazinyl halide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: S-substituted triazole derivatives.
Scientific Research Applications
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its ability to form stable bonds with metals and other substrates.
Mechanism of Action
The mechanism of action of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The pyrazinyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity to target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
- 1H-1,2,4-Triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-Mercaptoimidazole
Comparison: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the pyrazinyl group, which imparts unique electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other similar compounds. The combination of the triazole and pyrazine rings also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
3458-03-5 |
|---|---|
Molecular Formula |
C6H5N5S |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
5-pyrazin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H2,9,10,11,12) |
InChI Key |
PYJDTGAKPZUJRF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
Isomeric SMILES |
C1=CN=C(C=N1)C2=NC(=NN2)S |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
Key on ui other cas no. |
3458-03-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)


![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)







